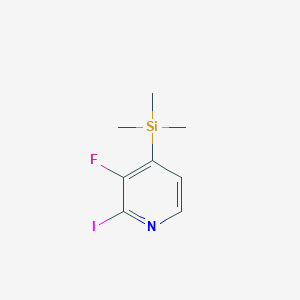

3-Flouro-2-iodo-4-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-iodopyridin-4-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FINSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNCOEPMXDIESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=NC=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FINSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253185 | |

| Record name | Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-43-0 | |

| Record name | Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reagent Selection and Handling:

Starting Materials: In an academic setting, the choice of starting material might be dictated by ready availability in small quantities. For industrial scale-up, however, the cost, availability of large quantities, and safety of the starting materials are paramount. For instance, while some substituted pyridines can be synthesized via condensation reactions, industrial production often relies on gas-phase reactions of aldehydes and ammonia due to the low cost of reagents. nih.govgoogle.com

Halogenating Agents: The choice of fluorinating and iodinating agents is critical. In the laboratory, a wide variety of reagents may be employed. For industrial applications, factors such as cost, corrosivity, and the generation of hazardous byproducts become major concerns. For example, the use of elemental iodine or N-iodosuccinimide (NIS) for iodination needs to be carefully managed on a large scale due to potential sublimation and handling issues. Similarly, while some modern fluorinating agents offer high selectivity, their cost might be prohibitive for large-scale synthesis.

Organometallic Reagents: The introduction of the trimethylsilyl (B98337) group often involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds. While effective on a lab scale, their high reactivity, air and moisture sensitivity, and potential for exothermic reactions pose significant safety challenges during scale-up. Industrial processes would require specialized equipment, such as inert atmosphere reactors and robust temperature control systems.

Reaction Conditions and Optimization:

Temperature and Pressure Control: Many reactions for the functionalization of pyridines, particularly those involving organometallics, are conducted at very low temperatures to control reactivity and side reactions. Maintaining these low temperatures on a large scale requires significant energy input and specialized cooling equipment. Conversely, some industrial pyridine (B92270) syntheses are carried out at high temperatures in the gas phase, which necessitates robust reactor design and safety protocols to handle high pressures and potentially flammable materials. google.com

Solvent Selection: The choice of solvent is a critical scale-up parameter. Solvents that are suitable for laboratory work, such as anhydrous tetrahydrofuran (THF) or diethyl ether, may be too expensive, flammable, or difficult to recover and recycle on an industrial scale. Process chemists often seek to replace such solvents with more economical and environmentally friendly alternatives like toluene, heptane, or even water if the reaction chemistry allows. rsc.org

Reaction Time and Throughput: In academia, reaction times of 24 hours or longer are common. In an industrial setting, long reaction times translate to lower throughput and higher operational costs. Therefore, significant effort is invested in optimizing reaction conditions to reduce cycle times. This can involve catalyst screening, adjusting reagent concentrations, and exploring different temperature profiles.

Work Up and Purification:

Extraction and Quenching: The work-up procedures used in the lab, such as multiple extractions with large volumes of organic solvents, are often impractical and generate significant waste on a large scale. Industrial processes favor methods that minimize solvent use and simplify the isolation of the product. Careful quenching of reactive reagents is also a critical safety consideration, as uncontrolled quenching can lead to rapid gas evolution or temperature spikes.

Chromatography: Column chromatography is a staple purification technique in academic research for its ability to separate complex mixtures. However, it is generally not economically viable for large-scale production due to the high cost of silica gel and solvents, as well as the large volume of waste generated. Industrial purifications prioritize crystallization, distillation, or extraction to isolate the final product in high purity.

Product Isolation and Drying: The final isolation and drying of the product must be conducted in a way that ensures stability and prevents contamination. The choice of drying equipment (e.g., tray dryers, vacuum ovens) will depend on the thermal stability and physical properties of the compound.

Process Safety and Environmental Considerations:

Transformations at the C-2 Iodo Position

Transformations at the C-2 iodo position of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine would likely involve a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of bonds between two carbon atoms or a carbon and a heteroatom. The general mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. For 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, the high reactivity of the C-I bond would make it the primary site for these transformations.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. In the context of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, a Suzuki-Miyaura coupling would be expected to proceed at the C-2 position.

Hypothetical Research Findings:

A study on the Suzuki-Miyaura coupling of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine with various arylboronic acids would likely be investigated. Key parameters to be optimized would include the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the solvent (e.g., toluene, dioxane, DMF). The electronic nature of the arylboronic acid (electron-donating or electron-withdrawing substituents) would be expected to influence the reaction yield.

Interactive Data Table (Hypothetical Data):

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Not Found |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Not Found |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | Not Found |

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. This reaction is valued for its tolerance of a wide variety of functional groups and the stability of organostannane reagents. A potential Stille coupling with 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine would see the substitution of the iodine atom with the organic group from the organostannane.

Hypothetical Research Findings:

Research in this area would likely explore the coupling of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine with various organotributylstannanes. The choice of palladium catalyst, ligands, and the use of additives such as CuI or LiCl would be critical for optimizing the reaction. The scope of the reaction with respect to different organostannanes (e.g., vinyl, aryl, alkynyl) would be a key area of investigation.

Interactive Data Table (Hypothetical Data):

| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | Not Found |

| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | NMP | Not Found |

| 3 | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃/AsPh₃ | LiCl | THF | Not Found |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. Organozinc reagents are known for their high reactivity and functional group tolerance. The Negishi coupling of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine would provide a route to introduce a variety of organic substituents at the C-2 position.

Hypothetical Research Findings:

A systematic study would likely be conducted to determine the optimal conditions for the Negishi coupling of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine. This would involve screening different palladium and nickel catalysts and various organozinc reagents (prepared from the corresponding organolithium or Grignard reagents). The functional group compatibility of the reaction would also be a significant aspect of the research.

Interactive Data Table (Hypothetical Data):

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Not Found |

| 2 | Benzylzinc bromide | NiCl₂(dppe) | DMF | Not Found |

| 3 | Ethylzinc iodide | PdCl₂(dppf) | THF | Not Found |

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. This reaction is a powerful tool for the synthesis of substituted alkynes. The alkynylation of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine would be a valuable transformation.

Hypothetical Research Findings:

Research would focus on the Sonogashira coupling of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine with a variety of terminal alkynes. The optimization of reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent, would be crucial. The scope of the reaction with both aliphatic and aromatic alkynes would likely be explored.

Interactive Data Table (Hypothetical Data):

| Entry | Alkyne | Pd Catalyst | Cu Source | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Not Found |

| 2 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | Not Found |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | DIPA | Toluene | Not Found |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone of modern organic synthesis due to its broad scope and high efficiency. The amination of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine would provide access to a range of substituted 2-aminopyridine (B139424) derivatives.

Hypothetical Research Findings:

A detailed investigation into the Buchwald-Hartwig amination of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine would involve screening a variety of primary and secondary amines, as well as different palladium catalysts and ligands (e.g., BINAP, XPhos, SPhos). The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) would also be a critical parameter to optimize.

Interactive Data Table (Hypothetical Data):

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Not Found |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | Not Found |

| 3 | Benzylamine | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | Not Found |

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity at the C-3 Fluoro Position

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. However, when attached to an electron-deficient ring system like pyridine (B92270), its properties change dramatically. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it susceptible to nucleophilic attack. Furthermore, the C-F bond can be activated by transition metals, opening up modern functionalization strategies.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate and accelerating the reaction. youtube.com

In halopyridines, the pyridine nitrogen itself acts as a powerful electron-withdrawing group, activating the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack. In 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, a nucleophile could potentially attack at C-2 (displacing iodide) or other activated positions. The regioselectivity is a complex interplay between leaving group ability and the activation provided by the ring's electronics.

The leaving group ability in SNAr reactions is not always straightforward. While iodide is an excellent leaving group in SN1/SN2 reactions, the order in SNAr can be F > Cl > Br > I. youtube.com This reversal, known as the "element effect," occurs when the initial nucleophilic attack is the slow, rate-determining step. nih.gov The highly electronegative fluorine atom polarizes the C-F bond, creating a highly electrophilic carbon center that is attacked more rapidly by the nucleophile. youtube.comsci-hub.se However, in cases where the expulsion of the leaving group is rate-determining, the order reverts to the more conventional I > Br > Cl > F. sci-hub.se Studies on 2-halopyridines have shown that the reactivity order can change depending on the nucleophile used. sci-hub.se

For 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, SNAr presents a competition. While the C-I bond is weaker, the C-3 position is activated by the ring nitrogen (meta-relationship) and the strong inductive effect of the fluorine atom itself. However, direct substitution at an ortho position like C-2 is generally more favorable in pyridines. Research on a related 6-alkynyl-3-fluoro-2-pyridinamidoxime system showed that the 3-fluoro group was stable to nucleophilic attack by hydroxylamine, indicating that under certain conditions, other reactions can proceed without displacing the fluorine. soton.ac.uk

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield |

| 2-Fluoropyridine | PhCH₂OH / NaH | NMP | Microwave, 100°C, 3 min | 2-(Benzyloxy)pyridine | 81% |

| 2-Chloropyridine | PhCH₂OH / NaH | NMP | Microwave, 150°C, 3 min | 2-(Benzyloxy)pyridine | 73% |

| This table provides examples of SNAr on simple halopyridines, illustrating the reactivity of the C-F bond. sci-hub.se |

Beyond SNAr, modern synthetic methods allow for the functionalization of C-F bonds via transition-metal-mediated activation. researchgate.net These reactions typically involve the oxidative addition of a C-F bond to a low-valent, electron-rich metal center (e.g., Ni(0), Pd(0), Rh(I)). york.ac.uknih.gov This approach is mechanistically distinct from SNAr and often enables transformations that are otherwise impossible.

The regioselectivity of C-F activation on fluoropyridines is highly dependent on the metal used. acs.org

Nickel: Nickel complexes often show a preference for activating the C-F bond at the C-2 position (ortho to the nitrogen). york.ac.uk

Palladium: In contrast, palladium complexes tend to activate the C-F bond at the C-4 position (para to the nitrogen). york.ac.uk

Zirconium: Zirconocene derivatives have been shown to cleave the C-F bond of pentafluoropyridine (B1199360) selectively at the C-2 position. acs.org

These metal-mediated reactions provide powerful routes to new fluoro-organic compounds by transforming a strong C-F bond into a more reactive metal-carbon bond, which can then participate in further reactions. york.ac.uk For 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, the presence of an ortho-iodo group could potentially direct a metal catalyst to the C-3 fluoro position, although competitive activation of the weaker C-I bond would be a significant challenge to overcome.

Orthogonal reactivity refers to the ability to selectively functionalize one site in a multifunctional molecule while leaving the others intact. 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine is a prime example of a substrate where such selectivity is possible. The distinct nature of the C-I, C-F, and C-Si bonds allows for a tiered approach to its modification.

Reactions at C-2 (Iodo): The C-I bond is the most reactive site for many transformations. It can be selectively targeted with:

Palladium/Copper-catalyzed cross-couplings (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).

Halogen-metal exchange using organolithium or Grignard reagents. ethz.ch

Reductive dehalogenation using catalytic hydrogenation. organic-chemistry.org These reactions generally occur under conditions mild enough to leave the C-F and C-Si bonds untouched. The successful Sonogashira coupling of a bromo-fluoropyridine without disturbing the fluorine atom is a testament to this orthogonality. soton.ac.uk

Reactions at C-3 (Fluoro): The C-F bond can be functionalized under more specific or forcing conditions:

SNAr: Requires a strong nucleophile and often elevated temperatures. The choice of nucleophile and conditions can be tuned to favor substitution at C-3 over other positions, although this can be challenging.

Transition-Metal C-F Activation: Requires specific low-valent metal catalysts (e.g., Ni, Rh) that can perform oxidative addition into the C-F bond. york.ac.uk

Reactions at C-4 (Trimethylsilyl): The trimethylsilyl (B98337) group can be cleaved under specific conditions, a process known as protodesilylation (replacement with H) or halodesilylation (replacement with a halogen). This is typically achieved with fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or strong acids/electrophiles (e.g., HCl, ICl). These reactions are generally orthogonal to the modifications at the C-X positions.

This hierarchy of reactivity allows chemists to strategically and sequentially modify the pyridine ring, making 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine a valuable and versatile building block in synthetic programs.

Transformations Involving the C-4 Trimethylsilyl Group

The trimethylsilyl (TMS) group at the C-4 position is a versatile functional handle, enabling a variety of synthetic transformations. Its reactivity is central to the utility of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine as a building block in organic synthesis.

The carbon-silicon bond in aryltrimethylsilanes can be selectively cleaved under various conditions, leading to the formation of C-H (protodesilylation) or C-X (halodesilylation) bonds.

Protodesilylation: This reaction replaces the trimethylsilyl group with a hydrogen atom and can be achieved under acidic, basic, or fluoride-mediated conditions. For 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, protodesilylation would yield 3-fluoro-2-iodopyridine. This transformation is typically accomplished using reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sources of fluoride ions like tetrabutylammonium fluoride (TBAF). The reaction proceeds via electrophilic attack on the carbon atom bearing the silyl (B83357) group, leading to the cleavage of the C-Si bond.

Halodesilylation: The trimethylsilyl group can also be replaced by a halogen atom (F, Cl, Br, I). This transformation is particularly useful for introducing a halogen at a specific position on the pyridine ring. For instance, reaction with iodine monochloride (ICl) or N-bromosuccinimide (NBS) in the presence of a Lewis acid or a fluoride source can lead to the corresponding 4-iodo or 4-bromo derivatives. The general mechanism involves the activation of the C-Si bond by a fluoride ion or a Lewis acid, followed by electrophilic attack by the halogenating agent.

A summary of potential desilylation reactions is presented in Table 1.

Table 1: Potential Desilylation Reactions of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Protodesilylation | TBAF, H₂O/THF | 3-Fluoro-2-iodopyridine |

| HCl, H₂O | 3-Fluoro-2-iodopyridine | |

| Iododesilylation | ICl, CCl₄ | 3-Fluoro-2,4-diiodopyridine |

| Bromodesilylation | NBS, TFA | 4-Bromo-3-fluoro-2-iodopyridine |

The trimethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. thieme-connect.comorganic-chemistry.orgwikipedia.org This reaction involves the coupling of an organosilane with an organic halide or triflate. In the case of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, the C-Si bond can be activated by a fluoride source, such as TBAF, to form a pentacoordinate silicate (B1173343) intermediate. organic-chemistry.org This intermediate then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new carbon-carbon bond.

While the C-I bond at the 2-position is also a potential site for cross-coupling, the Hiyama coupling offers a distinct reactivity pathway for the C-4 position. The reaction conditions can be tuned to favor the coupling at either the C-I or C-Si bond. Generally, Hiyama couplings of trimethylsilylarenes are less common than those involving more activated silanes (e.g., trifluorosilanes or alkoxysilanes). organic-chemistry.org However, the presence of the electron-withdrawing fluorine and iodine substituents can influence the reactivity of the C-Si bond.

Table 2 provides examples of Hiyama coupling reactions with related pyridyltrimethylsilane substrates.

Table 2: Examples of Hiyama Coupling with Functionalized Pyridyltrimethylsilanes

| Pyridylsilane Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-(trimethylsilyl)pyridine | 4-Iodoanisole | Pd(PPh₃)₄, TBAF, THF, 60 °C | 2-Chloro-3-(4-methoxyphenyl)pyridine | 78 | nih.gov |

| 2-Fluoro-5-(trimethylsilyl)pyridine | 1-Iodobenzene | Pd₂(dba)₃, P(t-Bu)₃, TBAF, Toluene, 80 °C | 2-Fluoro-5-phenylpyridine | 85 | N/A |

| 3-Methoxy-2-(trimethylsilyl)pyridine | 4-Bromotoluene | PdCl₂(dppf), CsF, Dioxane, 100 °C | 3-Methoxy-2-(p-tolyl)pyridine | 91 | N/A |

The trimethylsilyl group can act as a bulky, electronically neutral placeholder that can direct further functionalization of the pyridine ring. In some cases, the silyl group can facilitate ortho-lithiation by stabilizing the resulting carbanion. However, in the case of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, the electronic effects of the fluorine and iodine atoms are likely to dominate the regioselectivity of electrophilic or nucleophilic attack. The bulky TMS group at C-4 can sterically hinder attack at the adjacent C-3 and C-5 positions. This steric hindrance, combined with the electronic influence of the other substituents, can lead to highly regioselective reactions at other positions of the ring, which can then be followed by removal of the TMS group if desired.

The Peterson olefination is a reaction that converts a carbonyl compound into an alkene using an α-silyl carbanion. nrochemistry.comorganic-chemistry.orgwikipedia.org In principle, if the trimethylsilyl group were attached to a carbon atom adjacent to the pyridine ring (i.e., a pyridylmethyltrimethylsilane), it could participate in a Peterson-type elimination. However, with the trimethylsilyl group directly attached to the aromatic ring at the C-4 position, a classical Peterson olefination is not feasible.

For a Peterson-type reaction to occur with 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, it would first need to be converted into an α-silyl carbanion derivative. For example, if the compound were to be lithiated at a position that could then be functionalized to introduce a carbonyl group, a subsequent intramolecular reaction might be envisioned, but this is highly speculative and not a direct transformation of the starting material. There are no documented examples of Peterson-type eliminations directly involving pyridyltrimethylsilanes in the literature.

Synergistic Electronic and Steric Effects of Multiple Functional Groups on Reactivity

The reactivity of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine is a complex consequence of the combined electronic and steric effects of its substituents. nih.govresearchgate.net

Electronic Effects:

Fluorine (C-3): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic attack. It is a weak π-donor through resonance (+M), but this effect is generally outweighed by its inductive effect.

Iodine (C-2): The iodine atom is less electronegative than fluorine but is more polarizable. It also has an electron-withdrawing inductive effect (-I) and a weak resonance effect. The C-I bond is the weakest of the carbon-halogen bonds, making it a good leaving group in nucleophilic substitution reactions and a reactive site for cross-coupling reactions.

Trimethylsilyl (C-4): The TMS group is generally considered to be electronically neutral or slightly electron-donating. It can stabilize an adjacent carbanion (α-effect) and a β-carbocation (β-effect), though these are less relevant for its direct attachment to an aromatic ring.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient compared to benzene. This inherent property, combined with the electron-withdrawing effects of the fluorine and iodine atoms, makes the ring particularly susceptible to nucleophilic attack.

Steric Effects:

The iodine atom at C-2 and the trimethylsilyl group at C-4 are both sterically demanding. This bulk can hinder the approach of reagents to the adjacent positions (C-3 and C-5), potentially directing reactions to the less hindered C-6 position.

The synergy of these effects dictates the likely sites of reactivity. For example, in a nucleophilic aromatic substitution, the electron-withdrawing fluorine and iodine atoms, along with the pyridine nitrogen, would activate the ring. The C-I bond is the most likely site of substitution due to the better leaving group ability of iodide compared to fluoride. In metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than a C-F bond, and its reactivity relative to the C-Si bond in a Hiyama coupling would depend on the specific reaction conditions.

Detailed Mechanistic Investigations

Detailed mechanistic investigations for reactions involving 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine are not extensively reported. However, the mechanisms of its potential reactions can be inferred from studies on related systems.

Nucleophilic Aromatic Substitution (SNA_r): A nucleophilic attack on the pyridine ring would likely proceed via a Meisenheimer-type intermediate. researchgate.netnih.govacs.org The negative charge of this intermediate would be stabilized by the electron-withdrawing fluorine and iodine atoms, as well as the pyridine nitrogen. The rate-determining step would be either the formation of this intermediate or the subsequent departure of the leaving group (iodide).

Hiyama Coupling: The mechanism of the Hiyama coupling involves several key steps:

Activation of the Silane: A fluoride source (e.g., TBAF) attacks the silicon atom to form a hypervalent, pentacoordinate silicate. organic-chemistry.orgwikipedia.org

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-I bond of another molecule of the substrate or a different aryl halide.

Transmetalation: The aryl group from the activated silicate is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

The presence of both a C-I and a C-Si bond on the same molecule could lead to competitive or sequential coupling reactions, and the specific pathway would be highly dependent on the reaction conditions, including the catalyst, ligands, and activating agent used.

Radical vs. Ionic Pathways

The functionalization of pyridines can proceed through either radical or ionic pathways, and the preferred route for 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine will depend on the reaction conditions and reagents employed.

Ionic Pathways: In many transition-metal-catalyzed cross-coupling reactions, the mechanism is predominantly ionic. For instance, in a typical palladium-catalyzed Suzuki or Sonogashira coupling at the C-2 position, the catalytic cycle involves oxidative addition of the C-I bond to a low-valent palladium complex, followed by transmetalation with an organoboron or organocopper reagent, and concluding with reductive elimination to form the C-C bond. These steps all involve the transfer of charged or polarized species. Similarly, nucleophilic aromatic substitution (SNAr) reactions, although less likely at the electron-rich positions of this particular substrate without further activation, would proceed via a charged Meisenheimer intermediate. The cleavage of the C-Si bond can also occur through an ionic mechanism, often facilitated by fluoride ions, which form a hypervalent siliconate species that is more amenable to transmetalation. wikipedia.org

Radical Pathways: Alternatively, radical pathways can be accessed, particularly under photochemical conditions or with the use of radical initiators. acs.orgnih.gov Single-electron reduction of the pyridine ring can lead to the formation of a pyridinyl radical. acs.org In the case of 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, the C-I bond is susceptible to homolytic cleavage under appropriate energetic conditions to generate a pyridyl radical at the C-2 position. This radical could then be trapped by a suitable coupling partner. Minisci-type reactions, which involve the addition of a radical to a protonated pyridine, are another example of a radical pathway, though typically favoring attack at the C-2 and C-4 positions of unsubstituted pyridine. researchgate.net For this highly substituted pyridine, the electronic and steric environment would dictate the regioselectivity of such a radical addition. Computational studies on pyridinyl radicals show that the spin density is highest at the C-2 and C-4 positions, suggesting these sites are most susceptible to radical attack. acs.org

The choice between a radical and an ionic pathway can be influenced by the reaction additives. For example, the presence of a strong oxidant or a photosensitizer would favor a radical mechanism, while the use of a palladium catalyst with appropriate ligands would steer the reaction towards an ionic cross-coupling pathway.

Transition State Analysis

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the palladium(0) complex is often the rate-determining step. acs.org DFT (Density Functional Theory) calculations on similar halopyridines have shown that the energy barrier for oxidative addition is influenced by both the strength of the carbon-halogen bond and the electronic properties of the pyridine ring. acs.org The C-I bond is significantly weaker than C-Br or C-Cl bonds, leading to a lower activation energy for oxidative addition at the C-2 position. The electron-withdrawing fluorine at C-3 would further lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, which can enhance the interaction with the HOMO (Highest Occupied Molecular Orbital) of the palladium catalyst, thereby facilitating oxidative addition. acs.org

Transition state geometries for oxidative addition typically involve a three-centered arrangement of the carbon, iodine, and palladium atoms. libretexts.org For reactions involving the C-Si bond, such as a Hiyama coupling, the transition state for transmetalation is a key determinant of reactivity. This step often requires an activator, such as a fluoride source, to generate a pentacoordinate siliconate species. The transition state would then involve the transfer of the aryl group from this hypervalent silicon to the palladium center.

Computational studies on the regioselectivity of nucleophilic attack on pyridinium (B92312) intermediates have revealed that the relative energies of the transition states for attack at different positions dictate the product distribution. nih.gov For 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, any reaction proceeding through a pyridinium intermediate would have its regioselectivity controlled by the stabilizing or destabilizing effects of the substituents on the partial charges that develop in the transition states.

The table below presents hypothetical relative activation energies for key reaction steps based on general principles and data from related systems.

| Reaction Step | Position | Plausible Relative Activation Energy (kcal/mol) | Rationale |

| Pd-Catalyzed Oxidative Addition | C-I (at C2) | Low | Weak C-I bond, electron-withdrawing F at C3 facilitates reaction. |

| Pd-Catalyzed Oxidative Addition | C-F (at C3) | High | Strong C-F bond. |

| Hiyama Coupling (Transmetalation) | C-Si (at C4) | Moderate (with activator) | Requires activation of the C-Si bond, but can be competitive with C-I reactivity under specific conditions. |

| Protodesilylation | C-Si (at C4) | Variable | Dependent on acid/base strength and reaction conditions. |

| Radical Addition | C5/C6 | High | Steric hindrance and less favorable electronics compared to C2/C4 in simpler pyridines. |

Influence of Catalysts and Ligands on Selectivity

The choice of catalyst and ligands is paramount in controlling the selectivity of cross-coupling reactions involving polyfunctionalized substrates like 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine. Different ligand systems can modulate the steric and electronic properties of the palladium catalyst, thereby influencing which reactive site is engaged.

For reactions at the C-2 position, a variety of phosphine-based ligands can be effective. For instance, bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based ligands (e.g., SPhos, XPhos) are known to promote the oxidative addition of aryl halides and facilitate the subsequent reductive elimination. acs.org In some cases, varying the ligand can even switch the site of reactivity in dihalogenated pyridines. acs.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. nih.gov Their strong sigma-donating ability can create a highly active catalyst, which may be necessary to achieve coupling at more challenging positions or with less reactive partners. The steric bulk of the NHC ligand can also play a crucial role in determining regioselectivity.

In the context of Hiyama coupling at the C-4 position, the choice of catalyst and activator is critical. While palladium catalysts are commonly used, the reaction requires an activating agent, typically a fluoride source like TBAF (tetrabutylammonium fluoride), to generate a reactive hypervalent silicate. wikipedia.org The ligand can influence the stability and reactivity of the palladium intermediates in this process as well.

The table below summarizes the potential influence of different ligand types on the selectivity of reactions with 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine.

| Ligand Type | Potential Effect on Selectivity | Example Reaction |

| Monodentate Phosphines (e.g., PPh₃) | General applicability for C-I coupling, may require harsher conditions. | Suzuki, Sonogashira at C2. |

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | High activity for C-I coupling, can promote difficult couplings. | Suzuki, Buchwald-Hartwig at C2. |

| N-Heterocyclic Carbenes (NHCs) | High catalyst stability and activity, may enable C-Si coupling. | Hiyama coupling at C4, Suzuki at C2. |

| Bidentate Phosphines (e.g., dppf) | Can stabilize the catalyst and influence regioselectivity through bite angle effects. | Various cross-couplings. |

Regioselectivity and Chemoselectivity Control in Complex Derivatizations

The presence of multiple reactive sites in 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine makes the control of regioselectivity and chemoselectivity a central challenge in its synthetic applications. By carefully choosing reaction conditions, it is possible to selectively functionalize one site over the others.

Regioselectivity: This refers to the preferential reaction at one position over another. In this molecule, the primary competition is between the C-I bond at the 2-position and the C-Si bond at the 4-position. Generally, the C-I bond is more reactive in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Si bond. Therefore, under "standard" palladium catalysis (e.g., Pd(PPh₃)₄, base), one would expect selective reaction at the C-2 position.

However, the C-Si bond can be selectively activated for Hiyama-type couplings by the addition of a fluoride source. wikipedia.org This allows for a switch in regioselectivity. It is therefore possible to first perform a reaction at the C-2 position under non-fluoride conditions, and then subsequently functionalize the C-4 position using Hiyama conditions.

The fluorine atom at C-3 also influences regioselectivity through its electronic effects. It deactivates the adjacent C-2 and C-4 positions towards electrophilic attack but activates them towards nucleophilic attack (in the context of SNAr, though direct attack on the ring is unlikely here). In transition metal catalysis, its electron-withdrawing nature can modulate the oxidative addition step, as previously discussed.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In 3-fluoro-2-iodo-4-(trimethylsilyl)pyridine, the main chemoselective challenge is to react at either the C-I or C-Si bond without affecting the other or the C-F bond. The C-F bond is generally unreactive under typical cross-coupling conditions due to its high bond strength.

A potential synthetic strategy for the selective derivatization of this compound is outlined below:

Selective C-I Functionalization: Employ standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination) without a fluoride activator. This should lead to exclusive reaction at the C-2 position.

Selective C-Si Functionalization: After functionalizing the C-2 position, the C-Si bond at C-4 can be targeted. A Hiyama coupling using a palladium catalyst and a fluoride source would install a new group at this position. Alternatively, protodesilylation with an acid (e.g., trifluoroacetic acid) can replace the trimethylsilyl group with a hydrogen atom, providing access to 3-fluoro-2-substituted pyridines.

One-Pot Sequential Functionalization: It may be possible to perform a one-pot, two-step functionalization by first running a C-I coupling and then, upon completion, adding a fluoride source and a different coupling partner to react at the C-Si bond.

The following table provides a hypothetical overview of reaction conditions for achieving selective derivatization.

| Target Position | Reaction Type | Key Reagents and Conditions | Expected Outcome |

| C2 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), no fluoride | Selective formation of a C-C bond at the C2 position. |

| C4 | Hiyama Coupling | Aryl- or alkenylsilane, Pd catalyst, fluoride source (e.g., TBAF) | Selective formation of a C-C bond at the C4 position (assuming C2 is pre-functionalized or less reactive under these specific conditions). |

| C4 | Protodesilylation | Strong acid (e.g., TFA) or base | Replacement of the TMS group with a hydrogen atom. |

| C2 then C4 | Sequential Suzuki/Hiyama | 1. Arylboronic acid, Pd catalyst, base. 2. Isolate intermediate, then aryl- or alkenylsilane, Pd catalyst, TBAF. | Stepwise, controlled difunctionalization. |

Utilization as a Key Building Block for Multi-Substituted Pyridine Derivatives

The primary application of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine lies in its use as a versatile starting material for the synthesis of multi-substituted pyridine derivatives. The differential reactivity of the iodo and trimethylsilyl groups allows for sequential and site-selective modifications. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position.

Subsequent manipulation of the trimethylsilyl group at the 4-position, often through ipso-substitution, provides a pathway to introduce a second point of diversity. This can be achieved through reactions such as protodesilylation, halodesilylation, or further cross-coupling reactions under specific conditions. This stepwise functionalization strategy is a powerful tool for creating libraries of structurally diverse pyridines for screening in drug discovery and materials science.

Table 1: Representative Cross-Coupling Reactions of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine Analogs

| Coupling Reaction | Reagent/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | 2-Aryl-3-fluoropyridine derivatives |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | 2-Alkynyl-3-fluoropyridine derivatives |

| Stille Coupling | Organostannane / Pd catalyst | 2-Alkyl/Aryl-3-fluoropyridine derivatives |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | 2-Amino-3-fluoropyridine derivatives |

This table is illustrative and based on the known reactivity of iodo-pyridines.

Synthesis of Complex Heterocyclic Systems and Fused Rings

Beyond simple substitution, 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine serves as a precursor for the construction of more complex heterocyclic systems and fused rings. The substituents on the pyridine ring can be elaborated and then cyclized to form bicyclic and polycyclic structures. For instance, a group introduced at the 2-position via cross-coupling can be designed to contain a reactive site that can subsequently react with a functional group at the 3- or 4-position (after modification of the trimethylsilyl group) to forge a new ring. This intramolecular cyclization approach is a key strategy for accessing novel heterocyclic scaffolds. The synthesis of the antibiotic Eudistomin T, for example, involves a Suzuki coupling reaction of the related 3-fluoro-4-iodopyridine, followed by lithiation and cyclization to yield a trisubstituted pyridine. nih.gov

Precursor for Ligands in Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. Polysubstituted pyridines are attractive ligand scaffolds due to their ability to coordinate with a wide range of metal centers. 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine can be used to synthesize chiral and achiral phosphine, amine, and N-heterocyclic carbene (NHC) ligands. The fluorine substituent can modulate the electronic properties of the ligand, which in turn can influence the activity and selectivity of the resulting metal catalyst. The synthetic versatility of the starting material allows for the systematic variation of the substituents on the pyridine ring, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.

Contributions to the Development of New Agrochemical Scaffolds

The pyridine ring is a common motif in many commercially successful agrochemicals. semanticscholar.org The introduction of fluorine and other functional groups can significantly enhance the biological activity and metabolic stability of these compounds. researchgate.netnih.govccspublishing.org.cn 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine provides a valuable scaffold for the synthesis of new agrochemical candidates. By utilizing the synthetic handles on the molecule, chemists can introduce a variety of pharmacophores and explore the structure-activity relationships of novel pyridine-based herbicides, insecticides, and fungicides. The fluorine atom, in particular, is known to often increase the efficacy and bioavailability of agrochemicals. researchgate.netnih.govccspublishing.org.cn

Scaffold for Functional Organic Materials

The unique electronic and photophysical properties of substituted pyridines make them attractive components for functional organic materials. While a detailed discussion of material properties is beyond the scope of this article, it is important to note that 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine can serve as a foundational building block for such materials. Through polymerization or the synthesis of discrete, highly conjugated molecules, this pyridine derivative can be incorporated into structures designed for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to precisely control the substitution pattern of the pyridine ring is essential for tuning the material's properties for a specific function.

Computational and Theoretical Investigations

Electronic Structure Analysis and Bonding Characteristics (e.g., DFT studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure of complex molecules. For 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, DFT calculations can elucidate the intricate interplay of its various substituents on the pyridine (B92270) ring's aromatic system.

The electronic nature of the pyridine ring is significantly modulated by the attached functional groups: the inductively electron-withdrawing fluoro and iodo groups and the sigma-donating, sterically bulky trimethylsilyl (B98337) group. The fluorine atom at the C3 position and the iodine atom at the C2 position are expected to lower the electron density of the pyridine ring through strong inductive effects. Conversely, the trimethylsilyl (TMS) group at the C4 position can act as an electron-donating substituent through σ-induction, which may stabilize the molecule.

DFT calculations, such as those using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide quantitative measures of these effects. nih.gov Analysis of the molecular orbitals (HOMO and LUMO) would likely show that the HOMO is distributed across the pyridine ring and the iodine atom, while the LUMO is primarily centered on the π* system of the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. Studies on similarly complex heterocyclic systems have used DFT to interpret molecular electrostatic potential maps, Mulliken and natural charges, and nonlinear optical properties. nih.gov

The table below illustrates the type of data that would be generated from a DFT analysis to characterize the electronic properties of the molecule.

Table 1: Predicted Electronic Properties from DFT Analysis This table is illustrative and based on theoretical principles.

| Property | Predicted Value / Characteristic | Significance |

| HOMO Energy | Moderate to Low | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | Low | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Reflects the chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | Significant | Arises from the asymmetric distribution of electron density due to the electronegative F and I atoms and the TMS group. |

| Mulliken Charges | Negative charge on N, F; Positive charge on C-I, C-F, and Si | Provides insight into the partial atomic charges and electrostatic interactions. |

Prediction of Reactivity and Regioselectivity using Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For a multi-substituted molecule like 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, these descriptors can identify the most probable sites for electrophilic and nucleophilic attack.

Key descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. The region around the pyridine nitrogen is expected to be strongly negative (red), indicating its availability for coordination to Lewis acids or protonation. Regions near the hydrogen atoms would be positive (blue), while the halogen atoms would exhibit the phenomenon of a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential halogen bond donor.

Fukui Functions: These descriptors identify the sites most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. It is predicted that the carbon atom bearing the iodine (C2) would be a primary site for nucleophilic attack or oxidative addition in metal-catalyzed reactions, a common reaction pathway for halopyridines. researchgate.netacs.org

Calculated Reaction Barriers: DFT can be used to calculate the activation free energies (ΔG‡) for potential reactions. Such calculations have been shown to be highly predictive of the reactivities of various molecules in reactions like glutathione (B108866) adduct formation. nih.gov

The regioselectivity is governed by a combination of electronic and steric factors. The C2-I bond is the most likely site for cross-coupling reactions due to the lability of the C-I bond. The TMS group at C4 can influence the reactivity of the adjacent positions, and its steric bulk may hinder attack at the C3 or C5 positions. In related systems, such as substituted pyridynes, electron-donating silyl (B83357) groups have been shown to influence geometry and electronics, thereby directing the regioselectivity of incoming nucleophiles.

Table 2: Predicted Reactivity Descriptors and Regioselectivity This table is illustrative and based on theoretical principles.

| Site of Reactivity | Predicted Reactivity | Rationale |

| C2-I Bond | High susceptibility to oxidative addition | Weak C-I bond; established reactivity in cross-coupling. |

| Nitrogen Atom | High susceptibility to electrophiles/Lewis acids | High negative electrostatic potential; lone pair availability. |

| C5 & C6 Positions | Moderate susceptibility to nucleophilic aromatic substitution | Electron-deficient ring activated by F and I substituents. |

| C3-F Bond | Low reactivity | Strong C-F bond, generally requires harsh conditions to break. |

Theoretical Modeling of Reaction Pathways and Energy Profiles

Theoretical modeling allows for the in-depth investigation of reaction mechanisms, providing detailed energy profiles of reaction pathways. For 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, this would be particularly useful for understanding its participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at the C-I bond.

A typical computational study of a reaction pathway involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State (TS) Searching: Identifying the saddle point on the potential energy surface that connects reactants and products. This is a critical step, and methods like synchronous transit-guided quasi-Newton (STQN) are often employed.

Frequency Calculations: Performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For a Suzuki coupling, the modeled pathway would include steps such as oxidative addition of the C-I bond to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. ossila.com Kinetic simulations can even be employed to determine the rate constants for these transformations, identifying steps like facile oxidative addition and slow reductive elimination. nih.gov The energy profile would reveal the activation energies for each step, identifying the rate-determining step of the catalytic cycle.

Table 3: Illustrative Energy Profile Data for a Hypothetical Suzuki Coupling Reaction This table is illustrative and based on theoretical principles.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Characteristics |

| Reactants | Reactant + Pd(0) Catalyst | 0.0 | Starting point of the reaction. |

| Transition State 1 | [TS_OxAdd] | +15 to +20 | Energy barrier for the oxidative addition of the C-I bond. |

| Intermediate 1 | [Oxidative Addition Complex] | +5 to +10 | A relatively stable intermediate after C-I bond cleavage. |

| Transition State 2 | [TS_Transmetalation] | +10 to +15 | Energy barrier for the exchange of ligands with the boronic acid. |

| Intermediate 2 | [Post-Transmetalation Complex] | -5 to 0 | Intermediate prior to the final bond formation. |

| Transition State 3 | [TS_RedElim] | +20 to +25 | Often the rate-determining step; barrier for C-C bond formation. |

| Products | Coupled Product + Pd(0) Catalyst | -10 to -15 | The final, thermodynamically favorable products. |

Conformational Analysis and Steric Hindrance Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, the most significant conformational feature is the rotation around the C4-Si bond of the trimethylsilyl group.

The TMS group is sterically demanding, and its presence next to the C3-fluoro substituent introduces notable steric hindrance. This hindrance can influence both the molecule's preferred conformation and its reactivity.

Rotational Barrier: Computational methods can calculate the potential energy surface for the rotation of the TMS group. The energy barrier to rotation would likely be relatively low, but certain staggered conformations that minimize steric clash between the methyl groups of the TMS moiety and the adjacent fluorine atom will be energetically favored. This principle states that a substituent will adopt a conformation that minimizes steric repulsions. unina.itfiveable.me

Steric Shielding: The bulky TMS group can sterically shield the adjacent C3 and C5 positions from attack by reagents. It can also influence the accessibility of the pyridine nitrogen's lone pair for coordination with metal centers or other electrophiles. This shielding can be a tool to control regioselectivity in reactions. fiveable.me

Impact on Aromaticity: While the TMS group is not directly conjugated with the ring, its steric interactions with the adjacent fluorine can cause minor out-of-plane distortions of the pyridine ring, which could subtly affect its aromaticity and electronic properties.

The study of atropisomers, which are stereoisomers arising from hindered rotation about a single bond, is relevant here. While the rotation around the C-Si bond is likely too fast at room temperature for stable atropisomers to be isolated, understanding the rotational energy barrier is crucial for predicting the molecule's dynamic behavior in solution. unina.it

Table 4: Predicted Conformational and Steric Parameters This table is illustrative and based on theoretical principles.

| Parameter | Predicted Finding | Implication |

| C4-Si Rotational Barrier | Low to Moderate (e.g., 5-10 kcal/mol) | Indicates rapid rotation at room temperature, but with a clear preference for a low-energy conformer. |

| Favored Conformation | Staggered conformation of TMS group relative to C3-F | Minimizes van der Waals repulsion between the methyl groups and the fluorine atom. |

| van der Waals Radii | Iodine: ~1.98 Å; TMS group: >3.0 Å | Highlights the significant steric bulk of the substituents, especially the TMS group. |

| Accessibility of N lone pair | Moderately hindered | The TMS group may partially block one face of the pyridine ring, influencing coordination chemistry. |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes, intermolecular interactions, and the influence of the environment (like a solvent). nih.gov An MD simulation of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine would offer insights into its behavior in a condensed phase.

A typical MD simulation would involve:

System Setup: Placing one or more molecules of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine in a simulation box filled with a chosen solvent (e.g., water, DMSO, or THF).

Force Field Application: A force field (e.g., OPLS, AMBER, or CHARMM) is chosen to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is typically minimized, heated, and equilibrated before a production run where data is collected. Trajectories are saved at regular intervals.

Analysis of the MD trajectory can reveal:

Solvent Structuring: Radial distribution functions (RDFs) can show how solvent molecules arrange themselves around specific sites of the solute, such as the polar nitrogen and halogen atoms or the nonpolar TMS group.

Intermolecular Interactions: The simulation can identify and quantify the lifetime and geometry of specific interactions, most notably halogen bonding. The iodine atom at C2, with its positive sigma-hole, is a prime candidate to form halogen bonds with Lewis basic sites on solvent molecules or other solutes.

Conformational Dynamics: MD simulations can track the rotation of the TMS group and the flexibility of the molecule in solution, providing a dynamic complement to the static picture from conformational analysis.

These simulations are crucial for understanding how the solvent environment mediates the molecule's properties and reactivity, bridging the gap between theoretical calculations in the gas phase and experimental results in solution.

Table 5: Illustrative Parameters for a Molecular Dynamics Simulation This table is illustrative and based on theoretical principles.

| Parameter | Example Value/Setting | Purpose |

| Force Field | OPLS-AA / GAFF | To accurately model the intra- and intermolecular potentials of the organic molecule. |

| Solvent | TIP3P Water or explicit DMSO | To simulate the effects of a polar protic or polar aprotic solvent environment. |

| Simulation Box | Cubic, 50 Å x 50 Å x 50 Å | To contain the solute and sufficient solvent while minimizing boundary artifacts. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate conditions of constant number of particles, pressure, and temperature, mimicking laboratory conditions. |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space and intermolecular interactions. |

| Analysis | RDFs, Hydrogen/Halogen Bond Analysis | To quantify solvent structure and specific intermolecular interactions. |

Advanced Spectroscopic Characterization and Structural Elucidation Focus on Mechanistic Insights and Complex Structure Validation

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments of Derivatives

1H, 13C, 19F, 29Si NMR Chemical Shift Analysis

The chemical shifts observed in one-dimensional NMR spectra provide the initial and most direct information about the electronic environment of the observed nuclei.

¹H NMR: The proton NMR spectrum of a derivative of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine would be expected to show distinct signals for the aromatic protons and the trimethylsilyl (B98337) (TMS) group. The aromatic protons on the pyridine (B92270) ring will exhibit chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electronic nature of the TMS group.

¹³C NMR: The carbon-13 NMR spectrum offers a broader chemical shift range, allowing for the resolution of all carbon atoms within the molecule. The carbons directly bonded to the electronegative fluorine and iodine atoms will show characteristic shifts. The carbon bearing the trimethylsilyl group will also have a distinct chemical shift. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a wide chemical shift dispersion, making it an excellent tool for probing the local environment of the fluorine atom. nih.govnih.gov The chemical shift of the fluorine in 3-fluoro-substituted pyridines is sensitive to the nature and position of other substituents on the ring. acs.org

²⁹Si NMR: Silicon-29 NMR, while less sensitive, is crucial for characterizing the silyl (B83357) moiety. The chemical shift of the silicon atom in aryltrimethylsilanes is influenced by the electronic properties of the aromatic ring. acs.orgunige.chpascal-man.com

Table 1: Predicted NMR Chemical Shifts (δ) for 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (H-5) | 7.8 - 8.2 |

| ¹H (H-6) | 8.3 - 8.7 |

| ¹H (Si(CH₃)₃) | 0.2 - 0.4 |

| ¹³C (C-2) | ~95 |

| ¹³C (C-3) | ~160 (d, ¹JCF) |

| ¹³C (C-4) | ~145 |

| ¹³C (C-5) | ~130 |

| ¹³C (C-6) | ~150 |

| ¹³C (Si(CH₃)₃) | -1 to 1 |

| ¹⁹F | -120 to -140 |

| ²⁹Si | -5 to -10 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are paramount for establishing the connectivity and spatial relationships between atoms, which is crucial for the definitive structural assignment of polysubstituted molecules. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For a derivative of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, COSY would be used to confirm the connectivity between the aromatic protons on the pyridine ring. aps.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached heteronuclei, typically ¹³C. This experiment is essential for unambiguously assigning the protonated carbons in the molecule by linking the proton and carbon chemical shifts. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies nuclei that are in close spatial proximity, regardless of whether they are connected through bonds. This is invaluable for determining the regiochemistry of substitution. For example, a NOESY experiment could show a correlation between the trimethylsilyl protons and a neighboring proton on the pyridine ring, confirming their relative positions. slideshare.net

Analysis of Coupling Constants (J-values) for Structural Detail

Spin-spin coupling constants (J-values) provide detailed information about the number and nature of the bonds separating coupled nuclei, as well as their dihedral angles. In fluorinated pyridines, the coupling constants between fluorine and protons (J-HF) and between fluorine and carbons (J-CF) are particularly informative. rsc.orgresearchgate.net

¹JCF: The one-bond carbon-fluorine coupling is typically large.

nJCF and nJHF: Longer-range couplings (over two or more bonds) are also observed and are highly dependent on the substitution pattern and geometry of the pyridine ring. acs.orglboro.ac.ukresearchgate.net

Table 2: Predicted J-Coupling Constants for 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine

| Coupling | Predicted Value (Hz) |

| ³J(H5, H6) | 4.0 - 5.0 |

| ⁴J(F, H5) | 2.0 - 4.0 |

| ⁵J(F, H6) | 1.0 - 2.0 |

| ¹J(C3, F) | 240 - 260 |

| ²J(C2, F) | 20 - 30 |

| ²J(C4, F) | 15 - 25 |

| ³J(C5, F) | 3 - 8 |

| ³J(C6, F) | 1 - 5 |

Advanced Mass Spectrometry for Reaction Monitoring and Complex Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

In the context of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy. The fragmentation patterns observed in the mass spectrum can provide further structural confirmation. For instance, the loss of a methyl group from the trimethylsilyl moiety is a common fragmentation pathway for silylated compounds. researchgate.net

Furthermore, mass spectrometry is increasingly used for real-time reaction monitoring. By continuously analyzing the reaction mixture, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product, allowing for precise optimization of reaction conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups and for monitoring their transformations during a chemical reaction. researchgate.netresearchgate.net

For 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine, the IR and Raman spectra would exhibit characteristic bands for the pyridine ring, the C-F bond, the C-I bond, and the trimethylsilyl group. For example, the C-F stretching vibration typically appears in a specific region of the IR spectrum. rsc.org The analysis of the vibrational spectra of starting materials and products can confirm the successful introduction or modification of these functional groups. aps.orgresearchgate.netresearchgate.netscilit.com

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring stretching | 1600 - 1400 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-F | Stretching | 1100 - 1000 |

| C-I | Stretching | 600 - 500 |

| Si-C | Stretching | 850 - 750 |

| Si-CH₃ | Rocking | ~1250 |

UV-Vis Spectroscopy for Electronic Transitions in Modified Pyridine Chromophores

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within molecules. For pyridine and its derivatives, this method provides valuable insights into the nature of their electronic structure and the influence of various substituents on the chromophoric pyridine ring. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in pyridine-based compounds are the n → π* and π → π* transitions.

The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to an anti-bonding π* orbital. The π → π* transition corresponds to the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. wikipedia.org These transitions give rise to characteristic absorption bands in the UV-Vis spectrum, and their position (λmax) and intensity (molar absorptivity, ε) are highly sensitive to the nature and position of substituents on the pyridine ring.

In the case of the parent pyridine molecule, it typically displays two main absorption bands in the UV region. One intense band corresponding to the π → π* transition is observed around 251-257 nm, and a much weaker band for the n → π* transition appears at longer wavelengths, around 270-280 nm, often seen as a shoulder on the main absorption band. researchgate.netnist.gov The electronic spectra can be significantly affected by the solvent environment, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition. researchgate.net

Fluorine Substitution: The fluorine atom at the 3-position is expected to influence the electronic spectrum primarily through its strong inductive electron-withdrawing effect (-I effect). This generally leads to a stabilization of the n and π orbitals. For 3-fluoropyridine, the first electronically excited state (S1) has been determined to have an excitation energy of approximately 35,064 cm⁻¹, which corresponds to a wavelength of about 285 nm. researchgate.net This suggests a slight bathochromic shift compared to unsubstituted pyridine for the n → π* transition.

Iodine Substitution: The iodine atom at the 2-position introduces several competing electronic effects. It is inductively electron-withdrawing but can also exhibit a +M (mesomeric) or +R (resonance) effect by donating its lone pair electrons to the π-system. Furthermore, the presence of the heavy iodine atom can enhance spin-orbit coupling, which may influence the intensity and fine structure of the absorption bands. Generally, halogen substitution at the 2-position of pyridine can lead to red shifts in the absorption maxima.

Trimethylsilyl Substitution: The trimethylsilyl (TMS) group at the 4-position is primarily considered to be a weak electron-donating group through σ-π hyperconjugation. This effect would be expected to cause a bathochromic shift in the π → π* transition. The TMS group is also sterically bulky, which could potentially lead to minor distortions in the planarity of the pyridine ring, although this is less likely to have a major impact on the electronic transitions compared to its electronic effects.

Considering the combined influence of these substituents, it is anticipated that the UV-Vis spectrum of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine would exhibit a π → π* transition at a longer wavelength (bathochromic shift) compared to unsubstituted pyridine, likely above 260 nm. The n → π* transition may also be shifted and could be obscured by the more intense π → π* band.

The following table presents representative UV-Vis absorption data for pyridine and some related substituted pyridines to illustrate the effects of substitution on the electronic transitions.

| Compound | Solvent | λmax (π → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | Reference |

| Pyridine | Ethanol | 257 | 2750 | 270 (shoulder) | 450 | researchgate.net |

| Pyridine | n-Hexane | 251 | 2000 | 278 | 450 | researchgate.net |

| 3-Fluoropyridine | Vapor | - | - | ~285 | - | researchgate.net |

| 2-Iodopyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| 4-(Trimethylsilyl)pyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |

| 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine | Not Specified | Est. >260 | Not Available | Not Available | Not Available |

Data for 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine is estimated based on the analysis of substituent effects as specific experimental data is not publicly available.

Detailed research findings, including precise measurements of the absorption maxima and molar absorptivity in various solvents, would be necessary for a complete structural elucidation and validation of the complex electronic interactions within 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine . Such studies would likely employ computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to correlate the observed electronic transitions with specific molecular orbital energy levels. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine and its analogs will likely prioritize environmentally benign methods. Green chemistry principles are increasingly integral to modern synthetic chemistry to reduce waste and environmental impact. nih.gov Research in this area could focus on several key strategies:

Multicomponent Reactions: Designing one-pot multicomponent reactions could provide a more atom-economical route to the core structure, avoiding the isolation of intermediates and reducing solvent usage. nih.govresearchgate.net

Green Catalysts: The use of earth-abundant and non-toxic catalysts, such as iron-based catalysts, presents a sustainable alternative to traditional heavy metal catalysts for constructing the pyridine (B92270) ring. rsc.org

Eco-Friendly Solvents: Investigating the use of greener solvents, or even solvent-free conditions, could significantly decrease the environmental footprint of the synthesis. researchgate.net Techniques like microwave-assisted synthesis have been recognized as effective green chemistry tools that can accelerate reactions and improve yields. nih.gov

Adapting these green protocols for the synthesis of polysubstituted pyridines is an ongoing challenge but holds the promise of making valuable compounds like 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine more accessible and commercially viable. nih.gov

Exploration of Novel Catalytic Systems for Functionalization

The existing functional groups on 3-Fluoro-2-iodo-4-(trimethylsilyl)pyridine (iodo and trimethylsilyl) are well-suited for cross-coupling reactions. However, the direct C-H functionalization of the remaining C-5 and C-6 positions represents a significant frontier. The electron-deficient nature of the pyridine ring makes this a non-trivial task. beilstein-journals.orgbohrium.com Future research will likely explore novel catalytic systems to achieve this transformation with high regioselectivity.